

Application Note: Solid-Phase Extraction of Glutaric Acid from Human Serum

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Compound of Interest

Compound Name: *Glutaric acid*

Cat. No.: *B7766552*

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Introduction

Glutaric acid is a dicarboxylic acid that serves as a key intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. Elevated levels of **glutaric acid** in biological fluids, such as serum, are a hallmark of **Glutaric Aciduria Type I (GA1)**, a rare inherited metabolic disorder.[1][2] GA1 is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of **glutaric acid** and other metabolites, which can cause significant neurological damage.[3][4] Accurate and reliable quantification of **glutaric acid** in serum is crucial for the diagnosis, monitoring, and management of patients with GA1.

Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes interfering substances from complex biological matrices like serum, thereby improving the sensitivity and selectivity of subsequent analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[5] This application note provides a detailed protocol for the extraction of **glutaric acid** from human serum using mixed-mode weak anion exchange SPE.

Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction sorbent with both weak anion exchange and reversed-phase retention mechanisms. At an appropriate pH, the carboxyl groups of **glutaric acid** are ionized, allowing for its retention on the weak anion exchange functional groups of the sorbent. A series of wash steps removes neutral and weakly retained

interferences. Finally, a change in pH is used to neutralize the **glutaric acid**, disrupting the ionic interaction and allowing for its elution from the sorbent.

Required Materials

- SPE Sorbent: Weak anion exchange (WAX) SPE cartridges (e.g., Oasis WAX, Strata-X-AW)
- Reagents:
 - Methanol, HPLC grade
 - Acetonitrile, HPLC grade
 - Water, HPLC grade
 - Ammonium hydroxide
 - Formic acid
 - Internal Standard (IS): Deuterated **glutaric acid** (**glutaric acid-d4**) or other suitable internal standard.
- Equipment:
 - SPE vacuum manifold
 - Vortex mixer
 - Centrifuge
 - Analytical balance
 - pH meter
 - Evaporation system (e.g., nitrogen evaporator)
 - LC-MS/MS system

Experimental Protocols

Preparation of Reagents and Standards

- Internal Standard Spiking Solution: Prepare a stock solution of deuterated **glutaric acid** in a suitable solvent (e.g., methanol/water). Further dilute to a working concentration for spiking into serum samples.
- SPE Conditioning Solvent: Methanol
- SPE Equilibration Solvent: Water
- Sample Pre-treatment Solution: 2% Ammonium hydroxide in water
- Wash Solvent 1: 5% Methanol in water
- Wash Solvent 2: Acetonitrile
- Elution Solvent: 2% Formic acid in methanol
- Reconstitution Solvent: Mobile phase or a compatible solvent for LC-MS/MS analysis.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of **glutaric acid** and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped serum or saline).

Sample Pre-treatment

- Allow serum samples to thaw to room temperature.
- Vortex the samples to ensure homogeneity.
- To a 100 μ L aliquot of serum, add the internal standard.
- Add 200 μ L of 2% ammonium hydroxide in water to the serum sample.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

- Transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Procedure

- Conditioning: Condition the weak anion exchange SPE cartridge with 1 mL of methanol.
- Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
- Loading: Load the pre-treated supernatant from step 2.7 onto the SPE cartridge.
- Washing 1: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Washing 2: Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.
- Drying: Dry the cartridge under vacuum for 5-10 minutes.
- Elution: Elute the **glutaric acid** with 1 mL of 2% formic acid in methanol.
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
- Analysis: The sample is now ready for analysis by LC-MS/MS.

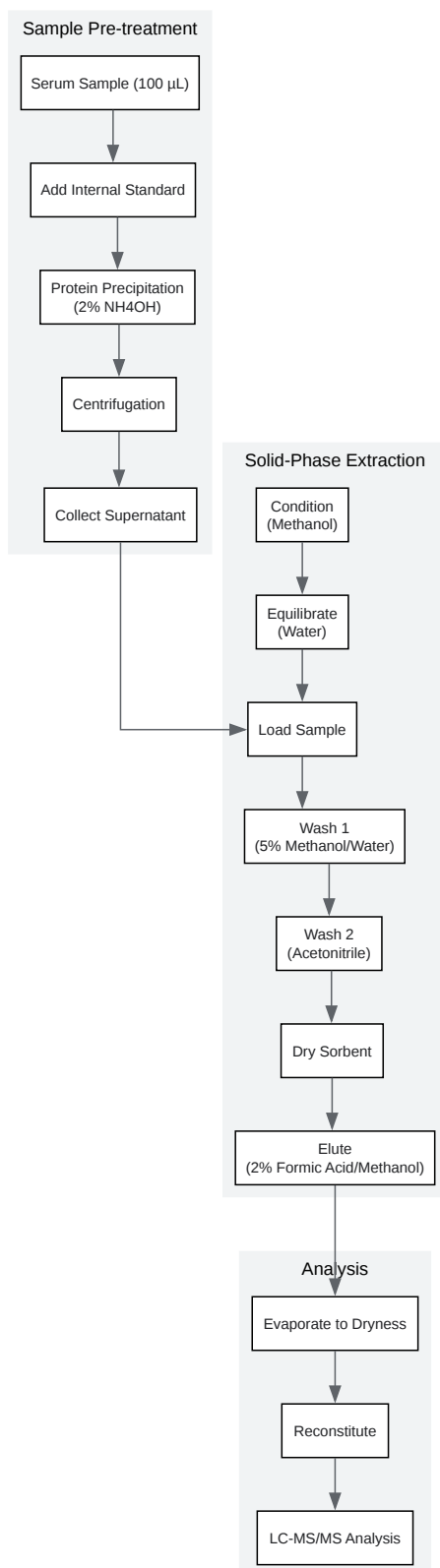
Data Presentation

Table 1: Quantitative Performance Data for **Glutaric Acid** Extraction from Serum

Parameter	Result	Reference
Average Recovery	96% - 103%	
Normal Physiological Range in Plasma	0.55 - 2.9 µmol/L	

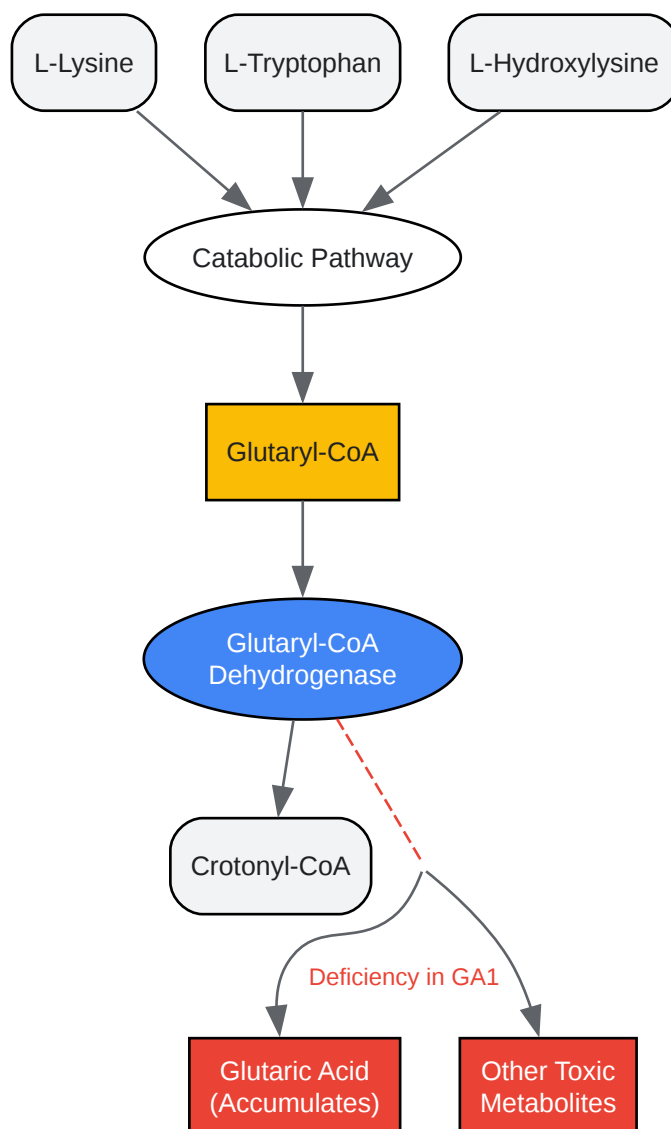
Note: The recovery data is based on a GC-MS method, as specific SPE-LC-MS/MS recovery data for **glutaric acid** from serum is not readily available in the searched literature. This data serves as a benchmark for expected performance.

Mandatory Visualizations



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Caption: Experimental workflow for the solid-phase extraction of **glutaric acid** from serum.



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Caption: Metabolic pathway illustrating the defect in **Glutaric Aciduria Type I**.

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